molecular formula C13H24N2O4 B2605288 Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate CAS No. 1251000-86-8

Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate

Cat. No. B2605288
CAS RN: 1251000-86-8
M. Wt: 272.345
InChI Key: ABCKEOCDCXXNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate is a chemical compound with the empirical formula C13H24N2O4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)(C)OC(=O)N1CCOCC2(CNCCO2)C1 . The InChI key for this compound is MHCIEKBNVVEZOO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 389.1±42.0 °C . The predicted density is 1.15±0.1 g/cm3 . The predicted pKa is 8.81±0.20 .

Scientific Research Applications

Supramolecular Arrangements and Crystal Structures

Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate and its derivatives have been studied for their supramolecular arrangements and crystal structures. The relationship between the molecular structure and crystal structure of these compounds has been highlighted, with a focus on the role of substituents in supramolecular arrangements. These studies contribute to understanding the interactions that govern the assembly of these molecules into complex structures without the need for solvent molecules, demonstrating their potential in the development of new materials (Graus et al., 2010).

Constrained Surrogates in Peptide Synthesis

Research on this compound derivatives has also explored their use as constrained surrogates in peptide synthesis. These compounds have been synthesized to mimic the Pro-Leu and Gly-Leu dipeptides, showing their utility in the synthesis of tripeptide analogues that are gamma-turn/distorted type II beta-turn mimetics. This work underscores the potential of these spirolactams in the design of peptide-based therapeutics and biomolecules (Fernandez et al., 2002).

Chemical Synthesis and Molecular Stability

The this compound scaffold has been the subject of synthetic routes aimed at exploring its chemical stability and potential for further derivatization. Studies have developed efficient and scalable synthetic routes to these compounds, highlighting their usefulness in accessing chemical space complementary to traditional piperidine ring systems. This work not only expands the toolkit of organic chemists but also opens new avenues for the discovery of novel compounds with potential applications in drug discovery and material science (Meyers et al., 2009).

Novel Scaffolds for Drug Discovery

Inspiration from bioactive natural products has led to the design and synthesis of novel spiro scaffolds based on this compound. These scaffolds, designed for ease of conversion to lead generation libraries, leverage the unique properties of the spirocyclic structure to provide a versatile platform for the development of new therapeutic agents. The robust syntheses developed for these scaffolds underscore their potential in accelerating drug discovery processes by offering readily usable building blocks for the synthesis of diverse compound libraries (Jenkins et al., 2009).

Safety and Hazards

Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate is classified under the GHS07 hazard class . The signal word for this compound is "Warning" . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338 . This compound is stored under the storage class code 11, which is for combustible solids . The WGK for this compound is 3 .

properties

IUPAC Name

tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-18-10-13(8-15)9-17-6-4-14-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCKEOCDCXXNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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